molecular formula C10H10F4O2 B14031128 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol

Cat. No.: B14031128
M. Wt: 238.18 g/mol
InChI Key: VDTFXSKWDYPKQX-UHFFFAOYSA-N
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Description

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C10H10F4O2 It is a fluorinated phenol derivative, characterized by the presence of fluorine atoms and an isopropoxy group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing fluorinated phenol derivatives.

Industrial Production Methods

Industrial production of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol undergoes several types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atoms and isopropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced phenol derivatives. Substitution reactions can lead to the formation of new fluorinated or alkoxy-substituted phenols.

Scientific Research Applications

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The fluorine atoms and isopropoxy group contribute to its unique chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-(trifluoromethyl)phenol: Another fluorinated phenol derivative with similar chemical properties.

    2-Fluoro-3-isopropoxy-5-(trifluoromethyl)benzoic acid: A related compound with a carboxylic acid group instead of a phenol group.

    2-Fluoro-5-(trifluoromethyl)aniline: A fluorinated aniline derivative with different functional groups.

Uniqueness

2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenol is unique due to the combination of fluorine atoms and an isopropoxy group on the phenol ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H10F4O2

Molecular Weight

238.18 g/mol

IUPAC Name

2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)phenol

InChI

InChI=1S/C10H10F4O2/c1-5(2)16-8-4-6(10(12,13)14)3-7(15)9(8)11/h3-5,15H,1-2H3

InChI Key

VDTFXSKWDYPKQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1F)O)C(F)(F)F

Origin of Product

United States

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